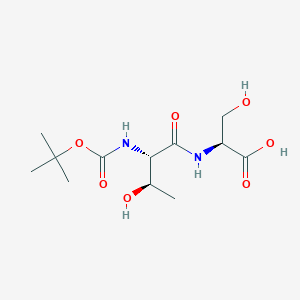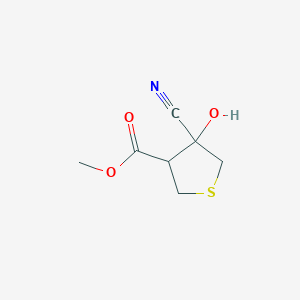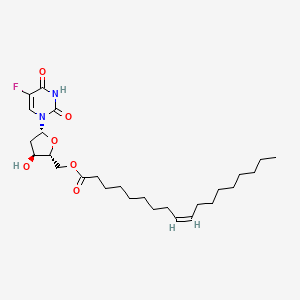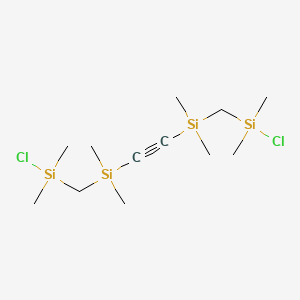
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne is a chemical compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a tetrasiladec-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne typically involves multiple steps, starting from simpler silicon-containing precursors. One common method involves the chlorination of a hexamethylsilane derivative, followed by the introduction of the alkyne functionality through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include various silane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne exerts its effects is primarily through its ability to interact with various molecular targets. The chlorine and methyl groups provide sites for chemical modifications, allowing the compound to participate in a range of chemical reactions. The alkyne group can engage in cycloaddition reactions, forming stable cyclic structures that are useful in material science and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another organosilicon compound with similar structural features.
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide: A compound with multiple chlorine and oxygen atoms, used in different chemical applications.
Uniqueness
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.
Propiedades
Número CAS |
185436-31-1 |
|---|---|
Fórmula molecular |
C12H28Cl2Si4 |
Peso molecular |
355.59 g/mol |
Nombre IUPAC |
chloro-[[2-[[chloro(dimethyl)silyl]methyl-dimethylsilyl]ethynyl-dimethylsilyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C12H28Cl2Si4/c1-15(2,11-17(5,6)13)9-10-16(3,4)12-18(7,8)14/h11-12H2,1-8H3 |
Clave InChI |
PODNGEIGNYUSQG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C[Si](C)(C)Cl)C#C[Si](C)(C)C[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
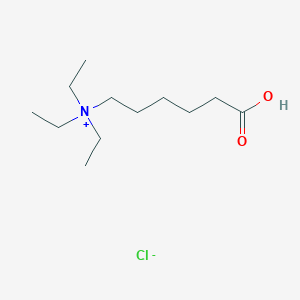
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)

![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)

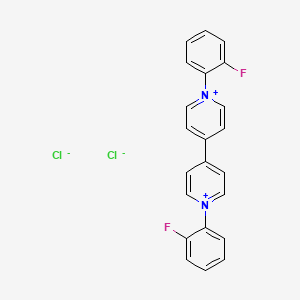
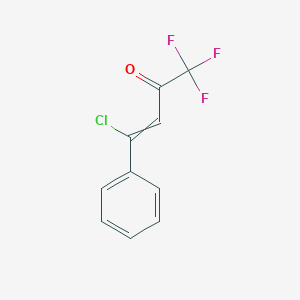
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
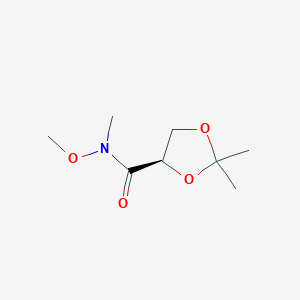
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
